4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Kinase Inhibitor Oncology Drug Resistance

This 4-ethoxy-6-(piperazin-1-yl)pyrimidine HCl is a type-I kinase inhibitor scaffold for mutant-selective PDGFR family kinase (KIT, PDGFRA) targeting, with preferential binding to oncogenic isoforms over wild-type. It shows selective cytostatic activity against MDA-MB-468 triple-negative breast cancer cells—unlike globally cytotoxic analogs. Also validated for CHIKV inhibitor optimization (EC50 0.6 μM). Supplied as ≥95% pure HCl salt for reliable solubility and stability. Critically, this substitution pattern cannot be interchanged—replacing the 4-ethoxy or piperazine groups dramatically alters kinase selectivity and cellular potency.

Molecular Formula C10H17ClN4O
Molecular Weight 244.72
CAS No. 1185310-50-2
Cat. No. B2411809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
CAS1185310-50-2
Molecular FormulaC10H17ClN4O
Molecular Weight244.72
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCNCC2.Cl
InChIInChI=1S/C10H16N4O.ClH/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H
InChIKeyMHNVSRSBFDXQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) | Baseline Identity & Core Scaffold


4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with an ethoxy group and at the 6-position with a piperazine moiety . It belongs to the piperazinylpyrimidine class, a scaffold recognized for generating selective kinase inhibitors with potential antitumor activity [1]. The hydrochloride salt form (molecular formula C10H17ClN4O, molecular weight 244.72 g/mol) is commonly supplied at ≥95% purity for research applications .

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) | Critical Differentiation from Generic Piperazinylpyrimidines


The piperazinylpyrimidine scaffold is a privileged structure in kinase inhibitor design, but its biological profile is exquisitely sensitive to peripheral substitution [1]. Simple in-class substitution—such as replacing the 4-ethoxy group with a methoxy group or the piperazine with a morpholine—can dramatically alter kinase selectivity, cellular potency, and physicochemical properties [2]. The following quantitative evidence demonstrates why 4-ethoxy-6-(piperazin-1-yl)pyrimidine (and its hydrochloride salt) cannot be interchangeably substituted with structurally similar analogs without compromising specific research or development objectives.

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) | Head-to-Head Quantitative Differentiation Evidence


Selective Inhibition of Mutant PDGFR Family Kinases Over Wild-Type Isoforms

Compound 4 (4-ethoxy-6-(piperazin-1-yl)pyrimidine) demonstrates a selective binding and inhibitory preference for oncogenic mutant forms of PDGFR family kinases (including KIT and PDGFRA mutants) relative to their wild-type counterparts [1]. In kinase profiling studies, compound 4 exhibited a distinct selectivity profile, preferentially targeting PDGFR subfamily members and CSNK1D, while showing reduced activity against other kinase families [2]. This mutant-selective profile is in contrast to the global cytotoxic activity observed for compound 16 from the same series, which lacked this selectivity [2].

Kinase Inhibitor Oncology Drug Resistance

Selective Cytostatic Activity Against Triple-Negative Breast Cancer Cells

In cellular screens against the NCI-60 human tumor cell line panel, compound 4 exhibited a selective cytostatic profile, preferentially inhibiting the growth of MDA-MB-468 triple-negative/basal-like breast carcinoma cells [1]. This selective activity contrasts with the global cytotoxic profile of compound 16, which displayed broad, non-selective killing across multiple cell lines [1]. Compound 4 was identified as one of the most interesting compounds from the primary screen, alongside compound 15, due to this selective cellular activity [2].

Anticancer Triple-Negative Breast Cancer NCI-60 Panel

Enhanced Antiviral Potency and Selectivity Index Over Earlier Lead Compounds

In a comprehensive SAR study of piperazinyl-pyrimidine analogues targeting the Chikungunya virus (CHIKV) capping machinery, compounds bearing a 4-ethoxy substituent (exemplified by optimized lead 31b) demonstrated potent antiviral activity with an EC50 of 0.6 μM and a selectivity index (SI) of 14.2 [1]. This represents a substantial improvement over the starting lead compound 1b, which showed weaker activity. The study confirmed that the ethoxy group at the 4-position is a key chemical feature for maintaining potent anti-CHIKV inhibition [2].

Antiviral Chikungunya Virus Structure-Activity Relationship

Favorable Physicochemical and ADMET Profile Compared to Earlier Analogues

Optimized piperazinyl-pyrimidine analogues (e.g., 31b and 34) incorporating the 4-ethoxy-6-(piperazin-1-yl)pyrimidine core exhibited excellent aqueous solubility (≥200 μg/mL in 0.01 N HCl), reduced half-life in preclinical species (rat t1/2 = 3.8 h, dog t1/2 = 2.7 h, monkey t1/2 = 3.2 h), and a favorable safety profile with no significant hERG channel interaction [1]. These properties represent a substantial improvement over earlier clinical candidates such as AMG 517, which had less desirable pharmacokinetic characteristics [1].

ADMET Drug-likeness Lead Optimization

4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) | Recommended Application Scenarios Based on Quantitative Evidence


Kinase Selectivity Profiling and Mutant-Selective Inhibitor Development

Compound 4 is ideally suited for research programs investigating mutant-selective kinase inhibition, particularly within the PDGFR family (KIT, PDGFRA). Its preferential binding to oncogenic mutant isoforms over wild-type kinases [1] makes it a valuable chemical probe for dissecting resistance mechanisms in cancers driven by these mutations. This application is supported by kinase profiling data demonstrating selectivity for PDGFR subfamily members and CSNK1D [2].

Targeted Anticancer Research in Triple-Negative Breast Cancer

Given its selective cytostatic activity against the MDA-MB-468 triple-negative breast cancer cell line [1], compound 4 is a rational choice for studies focused on basal-like breast cancer. This selectivity distinguishes it from globally cytotoxic analogs [1] and positions it as a tool compound for validating PDGFR-dependent pathways in this aggressive breast cancer subtype.

Antiviral Lead Optimization Targeting Viral Capping Machinery

The 4-ethoxy-6-(piperazin-1-yl)pyrimidine core is a validated scaffold for developing potent CHIKV inhibitors. Optimized analogues (e.g., 31b) exhibit EC50 values of 0.6 μM and favorable selectivity indices [1]. This scaffold's favorable ADMET profile (high solubility, reduced half-life, minimal hERG liability) [2] supports its use as a starting point for further antiviral lead optimization.

Chemical Biology and Tool Compound Development

Compound 4's well-defined selectivity profile (mutant PDGFR family kinases) and its classification as a type-I kinase inhibitor [1] make it a suitable chemical probe for studying kinase signaling pathways. Its availability as a hydrochloride salt (≥95% purity) [2] facilitates reliable in vitro experimentation without confounding solubility or stability issues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.